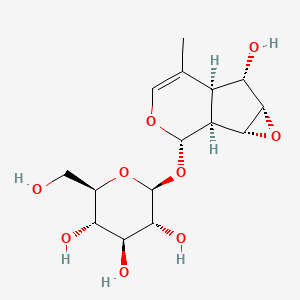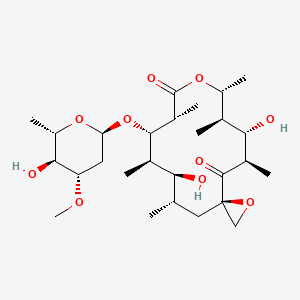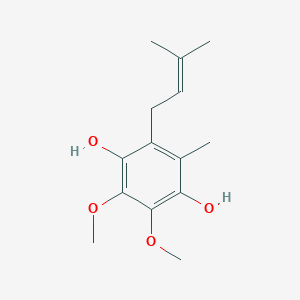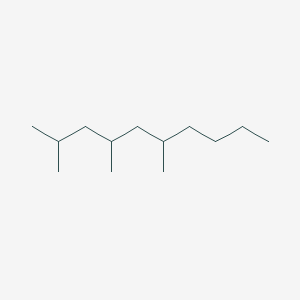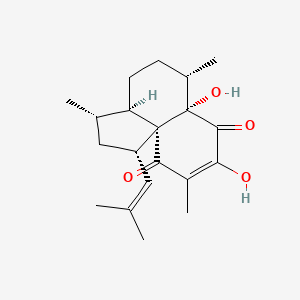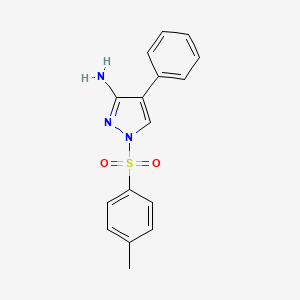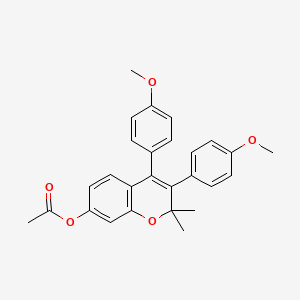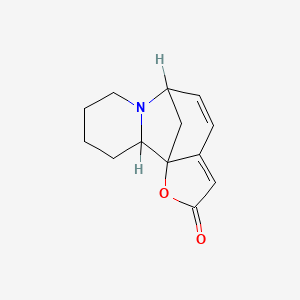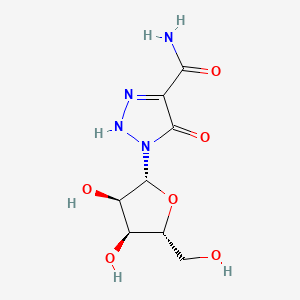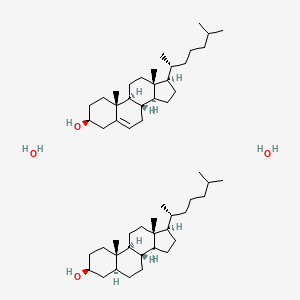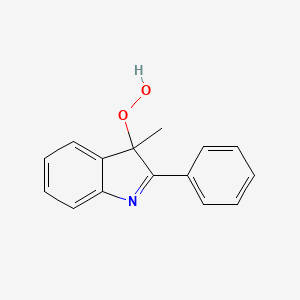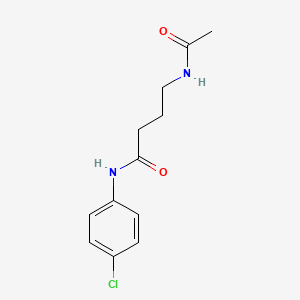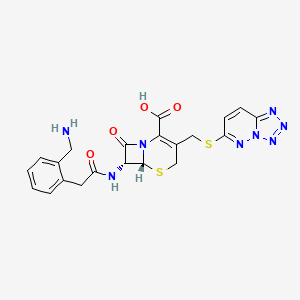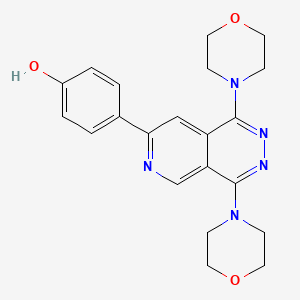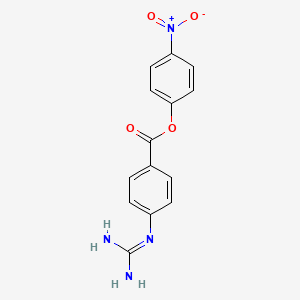
4-Nitrofenil 4-guanidinobenzoato
Descripción general
Descripción
4-Nitrophenyl 4-guanidinobenzoate is a chemical compound known for its role as a substrate in enzymatic reactions, particularly with trypsin. It is more water-soluble than other similar compounds, making it a preferred choice in spectrophotometric assays .
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-guanidinobenzoate is widely used in scientific research due to its properties as a substrate and inhibitor:
Chemistry: It is used in spectrophotometric assays to measure enzyme activity, particularly for trypsin.
Biology: It serves as a tool to study enzyme kinetics and inhibition.
Medicine: It is used in research to understand the mechanisms of protease inhibitors, which are crucial in developing treatments for diseases involving protease enzymes.
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is the phenoloxidase enzyme . This enzyme plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation, immune response, and wound healing.
Mode of Action
pNPGB acts as a protease inhibitor . It interacts with the phenoloxidase enzyme, inhibiting its activity. This interaction results in the delay of the hardening of the embryo chorionic membrane .
Pharmacokinetics
It is known that pnpgb is soluble in formic acid , which may influence its absorption and distribution in the body
Result of Action
The inhibition of the phenoloxidase enzyme by pNPGB leads to a delay in the hardening of the embryo chorionic membrane . This could potentially affect the development and survival of the embryo.
Action Environment
The action, efficacy, and stability of pNPGB can be influenced by various environmental factors. For instance, the pH of the environment could affect the solubility and therefore the bioavailability of pNPGB. Additionally, temperature may also play a role in the stability of the compound .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl 4-guanidinobenzoate is a substrate for trypsin, a serine protease enzyme. It is more water-soluble than other similar compounds, making it preferred in spectrophotometric assays . In biochemical reactions, 4-Nitrophenyl 4-guanidinobenzoate interacts with trypsin by binding to its active site, leading to the hydrolysis of the ester bond in the compound. This interaction results in the release of 4-nitrophenol, which can be measured spectrophotometrically. Additionally, 4-Nitrophenyl 4-guanidinobenzoate inhibits phenoloxidase, an enzyme involved in the hardening of the chorionic membrane in embryos .
Cellular Effects
4-Nitrophenyl 4-guanidinobenzoate has significant effects on various types of cells and cellular processes. It inhibits the activity of phenoloxidase, leading to delayed hardening of the chorionic membrane in embryos . This inhibition can affect cell signaling pathways and gene expression related to the development and differentiation of cells. Furthermore, the compound’s interaction with trypsin can influence cellular metabolism by altering the proteolytic activity within the cell.
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl 4-guanidinobenzoate involves its interaction with specific enzymes and proteins. As a trypsin substrate, it binds to the active site of the enzyme, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically, providing insights into the enzyme’s activity. Additionally, 4-Nitrophenyl 4-guanidinobenzoate inhibits phenoloxidase by binding to its active site, preventing the enzyme from catalyzing the hardening of the chorionic membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 4-guanidinobenzoate can change over time. The compound is stable when stored at -20°C, but its activity may degrade over extended periods . Long-term studies have shown that the inhibition of phenoloxidase by 4-Nitrophenyl 4-guanidinobenzoate can lead to prolonged delays in the hardening of the chorionic membrane in embryos . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 4-guanidinobenzoate vary with different dosages in animal models. At low doses, the compound effectively inhibits phenoloxidase and delays chorionic membrane hardening . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing developmental abnormalities. Understanding the dosage effects is essential for determining the safe and effective use of 4-Nitrophenyl 4-guanidinobenzoate in research.
Metabolic Pathways
4-Nitrophenyl 4-guanidinobenzoate is involved in specific metabolic pathways, primarily related to its role as a trypsin substrate. The hydrolysis of the ester bond by trypsin leads to the release of 4-nitrophenol, which can be further metabolized by cellular enzymes . The compound’s interaction with phenoloxidase also affects metabolic flux and metabolite levels, influencing the overall metabolic activity within the cell.
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl 4-guanidinobenzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can impact its activity and function, affecting the overall biochemical processes.
Subcellular Localization
4-Nitrophenyl 4-guanidinobenzoate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes like trypsin and phenoloxidase, determining its role in various biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-guanidinobenzoate typically involves the esterification of 4-guanidinobenzoic acid with 4-nitrophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of 4-Nitrophenyl 4-guanidinobenzoate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for its applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl 4-guanidinobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-guanidinobenzoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 4-Guanidinobenzoic acid and 4-nitrophenol.
Reduction: 4-Aminophenyl 4-guanidinobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 4-Methylumbelliferyl 4-guanidinobenzoate
- 4-Nitrophenyl β-D-glucuronide
- 4-Nitrophenyl α-D-mannopyranoside
- 4-Nitrophenyl decanoate
Uniqueness: 4-Nitrophenyl 4-guanidinobenzoate is unique due to its higher water solubility compared to 4-methylumbelliferyl 4-guanidinobenzoate, making it more suitable for aqueous assays. Its ability to inhibit phenoloxidase enzyme and delay chorionic membrane hardening also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQGBUQTOGYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19135-17-2 (hydrochloride) | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90176041 | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21658-26-4 | |
| Record name | 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate?
A1: 4-Nitrophenyl 4-guanidinobenzoate acts as a potent serine protease inhibitor. [, , ] Specifically, it demonstrates significant inhibitory activity against acrosin, a serine protease found in sperm acrosomes and essential for fertilization. [, , ] This inhibition arises from the compound's ability to bind to the active site of acrosin, preventing its enzymatic activity. [, , ]
Q2: How does the structure of 4-nitrophenyl 4-guanidinobenzoate contribute to its activity?
A2: The structure of 4-nitrophenyl 4-guanidinobenzoate is crucial for its inhibitory activity. It comprises a guanidinobenzoate group, which mimics the structure of arginine, the natural substrate of trypsin-like proteases like acrosin. [, ] The nitrophenyl group enhances the compound's binding affinity to the acrosin active site. []
Q3: Are there any challenges in utilizing 4-nitrophenyl 4-guanidinobenzoate as a contraceptive?
A4: One challenge lies in the permeability of the sperm acrosomal membrane. [] While 4-nitrophenyl 4-guanidinobenzoate demonstrates in vitro acrosin inhibition, it might face difficulty penetrating the acrosomal membrane to exert its effect effectively in vivo. [] Further research is necessary to develop strategies for efficient delivery to its target site.
Q4: What is the molecular weight and formula of 4-nitrophenyl 4-guanidinobenzoate?
A4: The molecular formula of 4-nitrophenyl 4-guanidinobenzoate is C14H14N4O4, and its molecular weight is 302.28 g/mol. You can find information on suppliers and spectroscopic data through chemical databases like PubChem or ChemSpider using the compound's name or CAS number.
Q5: How does 4-nitrophenyl 4-guanidinobenzoate compare to other acrosin inhibitors?
A6: Research has explored various aryl 4-guanidinobenzoates as potential acrosin inhibitors. [] These studies revealed a range of inhibitory activities, with 4-nitrophenyl 4-guanidinobenzoate often emerging as one of the more potent inhibitors. [] Interestingly, some studies suggest limited selectivity for acrosin over other serine proteases like trypsin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


